molecular formula C16H20N2 B1666193 N,N'-Dibenzylethylenediamine CAS No. 140-28-3

N,N'-Dibenzylethylenediamine

Cat. No.: B1666193
CAS No.: 140-28-3
M. Wt: 240.34 g/mol
InChI Key: JUHORIMYRDESRB-UHFFFAOYSA-N
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Description

Benzathine, also known as benzathine benzylpenicillin, is a long-acting antibiotic belonging to the penicillin class. It is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. Additionally, it is used to prevent rheumatic fever . The compound is administered via intramuscular injection and is known for its slow release, which allows for prolonged therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzathine benzylpenicillin is synthesized by reacting benzylpenicillin with benzathine. The reaction involves the formation of a salt between the acidic penicillin and the basic benzathine. The process typically requires controlled conditions to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, the production of benzathine benzylpenicillin involves several steps:

    Fermentation: The initial step involves the fermentation of Penicillium chrysogenum to produce penicillin G.

    Isolation and Purification: Penicillin G is then isolated and purified through various techniques such as crystallization and filtration.

    Chemical Modification: The purified penicillin G is chemically modified by reacting it with benzathine to form benzathine benzylpenicillin.

    Formulation: The final product is formulated into a suitable dosage form for intramuscular injection.

Chemical Reactions Analysis

Types of Reactions: Benzathine benzylpenicillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Penicilloic acid and other degradation products.

    Oxidation: Oxidized derivatives of benzathine benzylpenicillin.

    Substitution: Substituted penicillin derivatives.

Scientific Research Applications

Benzathine benzylpenicillin has a wide range of scientific research applications:

Mechanism of Action

Benzathine benzylpenicillin exerts its effects by interfering with bacterial cell wall biosynthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, causing it to become osmotically unstable and leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness of Benzathine Benzylpenicillin: Benzathine benzylpenicillin is unique due to its long-acting nature, which allows for less frequent dosing compared to other penicillins. This property makes it particularly useful for the treatment of chronic infections and for prophylactic use in preventing rheumatic fever .

Properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine
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InChI

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JUHORIMYRDESRB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
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Molecular Formula

C16H20N2
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Related CAS

122-75-8 (diacetate), 3412-76-8 (di-hydrochloride)
Record name Benzathine
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DSSTOX Substance ID

DTXSID4048359
Record name N,N'-Dibenzylethane-1,2-diamine
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Molecular Weight

240.34 g/mol
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Physical Description

Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS]
Record name Benzathine
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CAS No.

140-28-3
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Record name N,N'-dibenzylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of N,N'-Dibenzylethylenediamine is C16H20N2, and its molecular weight is 240.34 g/mol. [] [https://www.semanticscholar.org/paper/8406c848e5ebff907ded3d05778c4f77a667cabb]

A: Yes, researchers commonly use techniques like 1H NMR, 13C NMR, 31P NMR, DEPT, HSQC NMR, ESI-MS, and FTIR to characterize this compound and its derivatives. [] [https://www.semanticscholar.org/paper/4428c02186fc73464866624e5c53d9c060e57b70]

ANone: The stability of this compound can vary depending on factors like pH, temperature, and the presence of other chemicals. More research is needed to fully understand its stability profile under different conditions.

A: Research indicates that this compound can act as a ligand in various catalytic reactions. For instance, it has been successfully employed as a ligand in copper-catalyzed amidation reactions of aryl iodides, demonstrating its potential in facilitating the formation of C-N bonds. [] [https://www.semanticscholar.org/paper/0d923e50ec62d852497bcf57f94935c4f9787053]

A: While this compound itself might not be the primary catalyst, it plays a crucial role as a ligand in influencing catalytic activity. For example, in the ring-opening polymerization of rac-lactide catalyzed by nickel(II) carboxylate complexes, this compound acts as a free secondary amine, initiating the polymerization process. [] [https://www.semanticscholar.org/paper/1266325276c9eb7500408322c5bf2b36fa5084d9]

A: Research on nickel(II) complexes containing this compound as a ligand shows that variations in the metal core rigidity, the nature of carboxylate ligands, and the addition of initiators like benzyl alcohol can significantly influence the catalytic activity and selectivity in ring-opening polymerization reactions. [] [https://www.semanticscholar.org/paper/1266325276c9eb7500408322c5bf2b36fa5084d9]

A: Commonly employed methods include HPLC for determining its presence in pharmaceutical preparations like procaine benzylpenicillin injectables. [] [https://www.semanticscholar.org/paper/70b0b09b3e4e8e4117f02561e0a50ea49784b398] Additionally, techniques like X-ray diffraction are valuable for studying the solid-state structures of this compound derivatives. [] [https://www.semanticscholar.org/paper/4428c02186fc73464866624e5c53d9c060e57b70]

A: A historical milestone involves the synthesis and investigation of this compound dipenicillin G (Bicillin) for treating infectious diseases like syphilis. Research in the 1950s highlighted its effectiveness in achieving seronegativity and its potential as a valuable alternative to procaine penicillin G in oil with aluminum monostearate. [] [https://www.semanticscholar.org/paper/3900f91480b2f1d626c24d1bb59579ef96b9f561]

A: Yes, this compound finds applications in diverse fields. Apart from its use in pharmaceutical formulations and catalysis, its ability to form complexes with metals like germanium makes it relevant in materials science, particularly in the synthesis of germanium nanomaterials. [] [https://www.semanticscholar.org/paper/ac96c9b529b043fec9c9270364a9957c78882458]

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